Aristolochic acid sodium salt
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Overview
Description
Aristolochic acid sodium salt is a derivative of aristolochic acid, a group of naturally occurring compounds found in the Aristolochia and Asarum plant species. These compounds are known for their potent nephrotoxic and carcinogenic properties. This compound has been studied extensively due to its significant impact on human health, particularly in relation to kidney disease and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid sodium salt typically involves the extraction of aristolochic acid from plant sources, followed by its conversion to the sodium salt form. The extraction process often employs solvents such as methanol or ethanol. The conversion to the sodium salt is achieved by reacting aristolochic acid with sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aristolochia and Asarum plants. Advanced techniques such as pressurized liquid extraction and supercritical fluid extraction are employed to enhance yield and purity. These methods are preferred due to their efficiency and reduced processing time .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amine, forming cytotoxic DNA adducts.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives that form cytotoxic DNA adducts.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Aristolochic acid sodium salt has been extensively studied for its applications in various fields:
Mechanism of Action
Aristolochic acid sodium salt exerts its effects through several molecular mechanisms:
DNA Adduct Formation: The compound is activated by reduction of the nitro group to an amine, which then forms cytotoxic DNA adducts.
Signaling Pathways: It activates NF-κB and STAT3 signaling pathways, leading to inflammation and apoptosis.
Cellular Targets: Targets include hepatocytes, liver sinusoidal endothelial cells, and immune cells, which contribute to its nephrotoxic and carcinogenic effects.
Comparison with Similar Compounds
Aristolochic acid sodium salt is unique due to its potent nephrotoxic and carcinogenic properties. Similar compounds include:
Aristolochic Acid I: The parent compound, known for its nephrotoxic and carcinogenic effects.
Aristolochic Acid II: Another derivative with similar toxicological properties.
Aristolactam: A related compound with distinct biological activities.
In comparison, this compound is often preferred in research due to its enhanced solubility and ease of handling in experimental settings.
Properties
Molecular Formula |
C17H10NNaO7 |
---|---|
Molecular Weight |
363.25 g/mol |
IUPAC Name |
sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
BQVOPWJSBBMGBR-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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